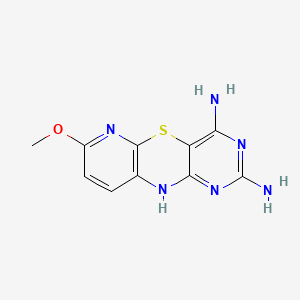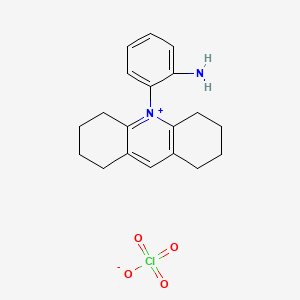
10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenyl group attached to an octahydroacridin-10-ium core, paired with a perchlorate anion. Its unique chemical properties make it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenyl compounds with cyclohexanone derivatives under acidic conditions, followed by cyclization and subsequent ion exchange to introduce the perchlorate anion . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the large volumes of reagents and products .
Análisis De Reacciones Químicas
Types of Reactions
10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Aminophenyl derivatives: Compounds like 2-aminophenol and its derivatives have similar functional groups and reactivity.
Uniqueness
10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate is unique due to its specific combination of an aminophenyl group with an octahydroacridin-10-ium core, paired with a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
38564-11-3 |
|---|---|
Fórmula molecular |
C19H23ClN2O4 |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
2-(1,2,3,4,5,6,7,8-octahydroacridin-10-ium-10-yl)aniline;perchlorate |
InChI |
InChI=1S/C19H23N2.ClHO4/c20-16-9-3-6-12-19(16)21-17-10-4-1-7-14(17)13-15-8-2-5-11-18(15)21;2-1(3,4)5/h3,6,9,12-13H,1-2,4-5,7-8,10-11,20H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
MFBHPDPHRFCKQL-UHFFFAOYSA-M |
SMILES canónico |
C1CCC2=[N+](C3=C(CCCC3)C=C2C1)C4=CC=CC=C4N.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
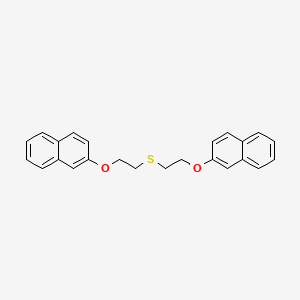
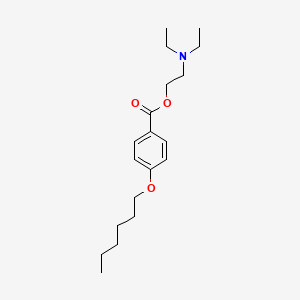
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
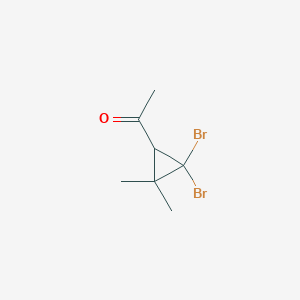
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
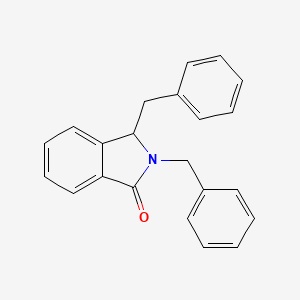
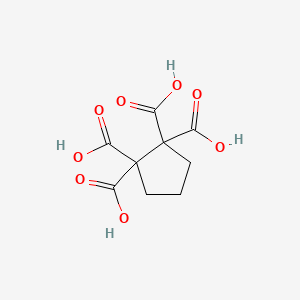
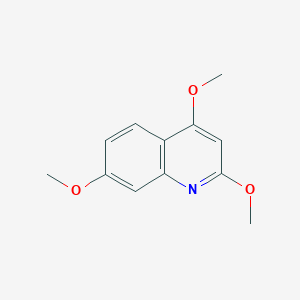
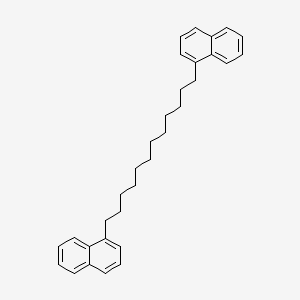
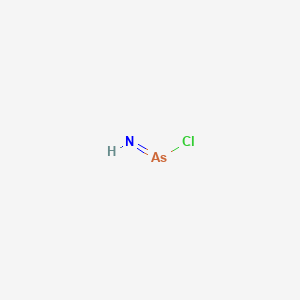
![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
